2-Amino-6-Chloronicotinamid

Übersicht

Beschreibung

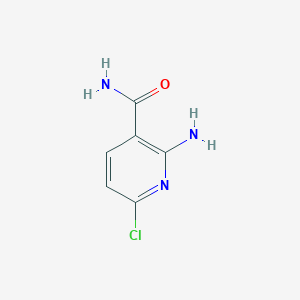

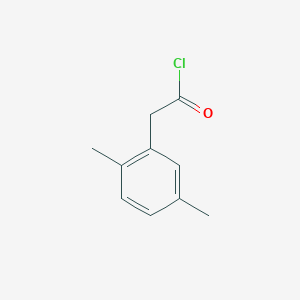

2-Amino-6-chloronicotinamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-6-chloronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

2-Amino-6-Chloronicotinamid: ist ein Vorläufer bei der Synthese von AZD8055, einer Verbindung, die in klinischen Studien für verschiedene Krebsarten verwendet wird . AZD8055 zielt auf das mechanistische Ziel von Rapamycin (mTOR) ab, das ein kritischer Regulator des Zellwachstums, der Proliferation und des Überlebens ist. Seine Hemmung ist eine vielversprechende Strategie für die Krebstherapie, insbesondere bei Tumoren mit dysregulierten mTOR-Signalwegen.

Antibakterielle und Antibiofilm-Eigenschaften

Untersuchungen haben gezeigt, dass Nicotinamid-Derivate, darunter Verbindungen, die strukturell mit This compound verwandt sind, antibakterielle und antibiofilm-Aktivitäten aufweisen . Diese Eigenschaften sind entscheidend im Kampf gegen arzneimittelresistente Bakterienstämme und der Verhinderung der Biofilmbildung, die eine häufige Herausforderung bei Infektionen von medizinischen Geräten darstellt.

Computerchemie

This compound: und seine Derivate sind Gegenstand computergestützter Studien, um ihre elektronischen Eigenschaften zu verstehen . Diese Studien beinhalten molekulare Docking-Analysen und sind essentiell für die Vorhersage der biologischen Aktivität neuer Verbindungen, wodurch der Prozess der Medikamentenentwicklung beschleunigt wird.

Safety and Hazards

Wirkmechanismus

Target of Action

It is used in the preparation of azd8055 , a compound that has been utilized in clinical trials focused on the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma .

Mode of Action

Given its use in the synthesis of azd8055 , it may be inferred that it contributes to the overall mechanism of action of this compound

Biochemical Pathways

It’s worth noting that the compound it helps synthesize, azd8055, is involved in the mtor pathway, which plays a crucial role in cell growth, proliferation, and survival .

Result of Action

As a precursor to azd8055, it may contribute to the therapeutic effects of this compound, which include inhibiting the growth of cancer cells .

Biochemische Analyse

Biochemical Properties

2-Amino-6-chloronicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with various enzymes, including amidases, which catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid. The amidase from Pantoea species has been engineered to improve its catalytic efficiency for this reaction . The interaction between 2-Amino-6-chloronicotinamide and amidase involves the enzyme’s active site, where the chlorine substituent on the pyridine ring affects the enzyme’s activity due to steric and electronic effects.

Cellular Effects

2-Amino-6-chloronicotinamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with amidases can lead to the production of 2-chloronicotinic acid, which is involved in the synthesis of pharmaceuticals and agrochemicals . The presence of 2-Amino-6-chloronicotinamide in cells can modulate the activity of enzymes and proteins, thereby impacting cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 2-Amino-6-chloronicotinamide involves its interaction with amidases, which catalyze the hydrolysis of the compound to produce 2-chloronicotinic acid. The enzyme’s active site contains key residues that facilitate the nucleophilic attack on the carbonyl carbon of 2-Amino-6-chloronicotinamide . The chlorine substituent on the pyridine ring influences the enzyme’s catalytic efficiency by affecting the orientation and binding of the substrate. Additionally, mutations in the enzyme can enhance its activity and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-chloronicotinamide can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the engineered amidase from Pantoea species can maintain its catalytic activity over extended periods, allowing for efficient production of 2-chloronicotinic acid . Long-term exposure to 2-Amino-6-chloronicotinamide in cell cultures can lead to changes in cellular function and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-6-chloronicotinamide in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Studies on animal models have shown that the compound’s impact on cellular and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

2-Amino-6-chloronicotinamide is involved in metabolic pathways related to the synthesis of 2-chloronicotinic acid. The compound interacts with amidases, which catalyze its hydrolysis to produce the acid . This reaction is a key step in the metabolic pathway, and the presence of 2-Amino-6-chloronicotinamide can influence the flux of metabolites and the levels of intermediates in the pathway. The compound’s interaction with enzymes and cofactors plays a crucial role in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-6-chloronicotinamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 2-Amino-6-chloronicotinamide can affect its accumulation and activity, influencing cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of 2-Amino-6-chloronicotinamide is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and metabolic processes . The localization of 2-Amino-6-chloronicotinamide can impact its function and interactions with other biomolecules, contributing to its overall biochemical properties.

Eigenschaften

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)